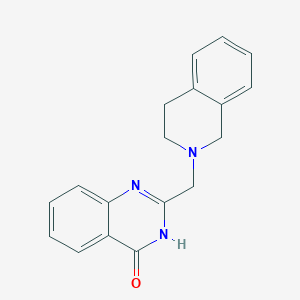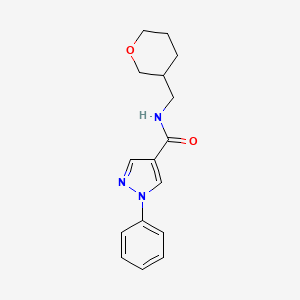
4-(2,3-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,3-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine, also known as DMBMPPM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine and biochemistry.
Aplicaciones Científicas De Investigación
4-(2,3-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine has been studied extensively for its potential applications in the field of medicine and biochemistry. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, 4-(2,3-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine has been shown to have potential applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 4-(2,3-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine is not fully understood. However, it is believed to act on the central nervous system by inhibiting the activity of certain enzymes and receptors. This results in a reduction in inflammation, pain, and seizures.
Biochemical and Physiological Effects
4-(2,3-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, 4-(2,3-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine has been shown to increase the production of anti-inflammatory cytokines, such as IL-10. This suggests that 4-(2,3-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine may have potential applications in the treatment of inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(2,3-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine is its potential applications in the treatment of a variety of diseases. Additionally, 4-(2,3-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine is a relatively stable compound that can be easily synthesized in the laboratory. However, there are also some limitations to the use of 4-(2,3-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine in lab experiments. For example, the synthesis of 4-(2,3-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine is a complex process that requires specialized equipment and expertise. Additionally, the mechanism of action of 4-(2,3-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are many potential future directions for the study of 4-(2,3-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine. One area of research could be to further investigate its potential applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Additionally, researchers could investigate the mechanism of action of 4-(2,3-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine to gain a better understanding of how it works. Finally, researchers could explore the use of 4-(2,3-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine in combination with other compounds to determine if it has synergistic effects.
Métodos De Síntesis
4-(2,3-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine is synthesized through a multi-step process that involves the reaction of 2,3-dimethoxybenzoic acid with 4-methylpentan-2-one to form 4-(2,3-dimethoxybenzoyl)-4-methylpentan-2-one. This intermediate is then reacted with morpholine to produce 4-(2,3-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine. The synthesis of 4-(2,3-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine is a complex process that requires specialized equipment and expertise.
Propiedades
IUPAC Name |
(2,3-dimethoxyphenyl)-[2-(4-methylpentyl)morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO4/c1-14(2)7-5-8-15-13-20(11-12-24-15)19(21)16-9-6-10-17(22-3)18(16)23-4/h6,9-10,14-15H,5,7-8,11-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMIFDHGMVRBRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC1CN(CCO1)C(=O)C2=C(C(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyl-1-(4-methyl-1,3-thiazol-2-yl)ethanamine](/img/structure/B5966564.png)
![1,1'-[1,3-phenylenebis(oxy-4,1-phenylene)]di(2,5-pyrrolidinedione)](/img/structure/B5966568.png)
![5-{[3-(2,4-difluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}-2-methoxyphenol](/img/structure/B5966570.png)
![1-[3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoyl]-N-phenyl-3-piperidinamine](/img/structure/B5966577.png)

![ethyl 1-{[(2-ethoxy-2-oxoethyl)amino]carbonyl}-3-(3-methoxybenzyl)-3-piperidinecarboxylate](/img/structure/B5966592.png)
![2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(3-methylphenyl)acrylamide](/img/structure/B5966599.png)
![1-(4-{[3-(3-chlorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}-2-thienyl)ethanone](/img/structure/B5966607.png)
![1'-[(1-methyl-1H-pyrrol-3-yl)acetyl]-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine](/img/structure/B5966614.png)
![2-[4-[(2E)-3-(2-furyl)-2-propen-1-yl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B5966636.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5966644.png)
![N~4~-[(1-acetyl-3-piperidinyl)methyl]-6-methyl-2,4-pyrimidinediamine](/img/structure/B5966652.png)